![molecular formula C25H23N3O4S2 B2489902 N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide CAS No. 899963-56-5](/img/structure/B2489902.png)
N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide derivatives typically involves reactions that yield good to excellent yields. For instance, new derivatives were prepared via reactions of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine, leading to promising compounds for anticancer agents' search (Horishny et al., 2020). Electrochemical synthesis methods have also been employed, demonstrating the versatility of synthesis approaches (Esmaili & Nematollahi, 2013).
Molecular Structure Analysis
Structural characterization of these compounds is often performed using (1)H, (13)C NMR, IR spectroscopy, and mass spectrometry. Single crystal X-ray studies have been reported to determine conformational features, providing insights into the compounds' molecular structures (Zablotskaya et al., 2013).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions and properties, including antiproliferative activities against various cancer cell lines. Their reactivity and potential as anticancer agents have been extensively studied, highlighting their significance in medicinal chemistry (Ravinaik et al., 2021).
Physical Properties Analysis
The physical properties of these benzamide derivatives, such as solubility and stability, are crucial for their application potential. Studies have explored their gelation behavior to elucidate the role of methyl functionality and multiple non-covalent interactions on gelation/non-gelation behavior (Yadav & Ballabh, 2020).
Chemical Properties Analysis
This compound derivatives demonstrate a broad spectrum of chemical properties, including antimicrobial, antifungal, and antioxidant activities. These properties are often correlated with their structural characteristics, showcasing their potential in various chemical and pharmacological applications (Patil et al., 2011).
Scientific Research Applications
Antitumor Properties
- N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, similar to the compound , have been synthesized and exhibited promising anticancer properties. These compounds showed significant potential as new anticancer agents (Horishny et al., 2020).
Cytotoxicity, Antimicrobial, and Psychotropic Activities
- N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives displayed psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro properties. These compounds also showed sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and some demonstrated antimicrobial action (Zablotskaya et al., 2013).
Antimicrobial Agents
- N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and related compounds have shown significant antimicrobial activity against various bacterial and fungal strains. These synthesized molecules were more potent than some reference drugs, especially against Gram-positive bacterial strains (Bikobo et al., 2017).
Gelation Behavior
- N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior. The study focused on understanding the role of methyl functionality and multiple non-covalent interactions in gelation behavior, revealing insights into the molecular structure and gelation process (Yadav & Ballabh, 2020).
Antifungal Agents
- New derivatives of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide were synthesized and evaluated as potent antibacterial agents. These novel heterocycles demonstrated a broad spectrum of antibacterial activity against tested microorganisms (Bhoi et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with COX enzymes, inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, PGE2, and prostacyclin . The compound’s derivatives, particularly those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, have shown the highest IC 50 values for COX-1 inhibition .
Biochemical Pathways
The inhibition of COX enzymes disrupts the biochemical pathway that leads to the production of thromboxane, PGE2, and prostacyclin . These molecules play a significant role in inflammation and pain signaling. Therefore, the compound’s action can lead to a reduction in inflammation and pain.
Pharmacokinetics
The compound’s derivatives have been evaluated for anti-inflammatory activity, suggesting potential bioavailability .
Result of Action
The result of the compound’s action is a reduction in inflammation. This is due to the inhibition of COX enzymes, which leads to a decrease in the production of molecules involved in inflammation and pain signaling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds
Future Directions
The goal of future work could be to develop newer drugs that are effective against various diseases by leveraging the properties of this compound . For instance, it could be used to develop new quorum sensing inhibitors effective against Pseudomonas aeruginosa . Additionally, no suitable clinical drugs are currently available for patients with neurodegenerative diseases complicated by depression, and this compound could potentially be used in the development of such drugs .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c29-24(20-10-12-21(13-11-20)34(30,31)27-14-16-32-17-15-27)28(18-19-6-2-1-3-7-19)25-26-22-8-4-5-9-23(22)33-25/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVLHXKRXKJFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)
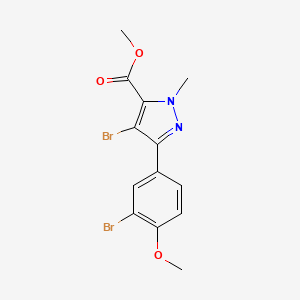
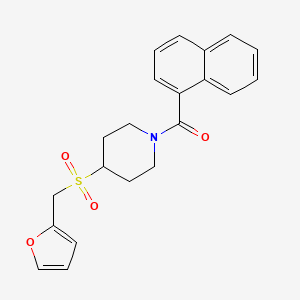
![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)
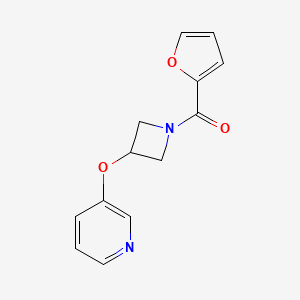
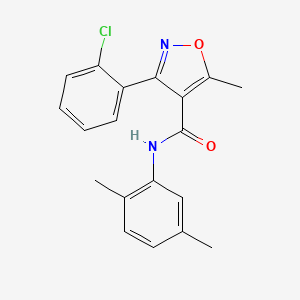
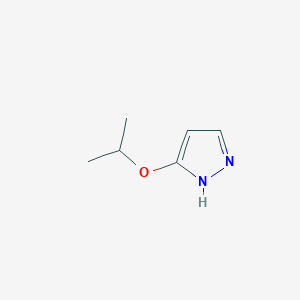

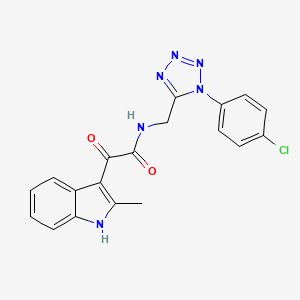
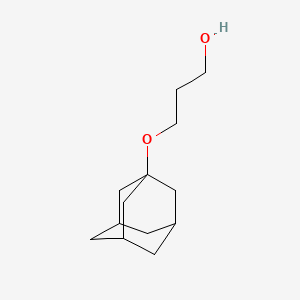
![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)
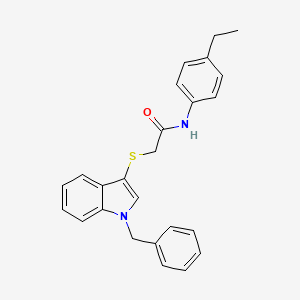
![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)
![3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2489842.png)